[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2-methyl-1,3-benzothiazol-6-yl)methanone
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Overview
Description
The compound 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a piperazine ring, a benzothiazole moiety, and a dioxidotetrahydrothiophene group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and benzothiazole rings, followed by their functionalization and coupling.
Preparation of Piperazine Derivative: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Preparation of Benzothiazole Derivative: The benzothiazole moiety is often synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the piperazine and benzothiazole derivatives with the dioxidotetrahydrothiophene group using appropriate coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or functionalized derivatives.
Scientific Research Applications
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine (1:1)
- Ethyl acetoacetate
Uniqueness
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and interactions that are not commonly observed in simpler compounds.
Properties
Molecular Formula |
C17H21N3O3S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-18-15-3-2-13(10-16(15)24-12)17(21)20-7-5-19(6-8-20)14-4-9-25(22,23)11-14/h2-3,10,14H,4-9,11H2,1H3 |
InChI Key |
QIXLLQAUOMYBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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